molecular formula C13H16N4O2S B2452893 1-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole CAS No. 2097919-19-0

1-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

Cat. No. B2452893
M. Wt: 292.36
InChI Key: CAEHCYZRMBESSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole” is a complex organic molecule that contains an azetidine ring and a 1,2,3-triazole ring. Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . The 1,2,3-triazole ring is a five-membered aromatic ring, consisting of two carbon atoms and three nitrogen atoms.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azetidine and 1,2,3-triazole rings. Azetidines are known to participate in a variety of chemical reactions, including ring-opening reactions . The 1,2,3-triazole ring is aromatic and relatively stable, but can participate in reactions with electrophiles .

Scientific Research Applications

Synthesis and Heterocyclic Compound Development

Sulfonyl-1,2,3-triazoles as Synthones for Heterocyclic Compounds

These compounds are precursors to reactive intermediates for introducing nitrogen atoms into various heterocycles, important in synthetic and medicinal chemistry. Their synthesis involves copper-catalyzed azide-alkyne cycloaddition, leading to structures with significant potential in drug development and other areas (Zibinsky & Fokin, 2013).

Antibacterial Applications

Antibacterial Activity of Sulfonyl-1,2,3-triazoles

Some derivatives exhibit potent antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria. These findings underscore the potential of sulfonyl-1,2,3-triazoles in developing new antibacterial agents (Thirukovela et al., 2017; Yadav & Kaushik, 2022).

Synthetic Transformations

Transition-Metal-Catalyzed Denitrogenative Transformations

These transformations of 1,2,3-triazoles are pivotal for synthesizing nitrogen-based heterocycles, significantly impacting the development of functional materials and pharmaceuticals (Anbarasan, Yadagiri, & Rajasekar, 2014).

properties

IUPAC Name

1-[1-[(3-methylphenyl)methylsulfonyl]azetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-11-3-2-4-12(7-11)10-20(18,19)16-8-13(9-16)17-6-5-14-15-17/h2-7,13H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEHCYZRMBESSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.